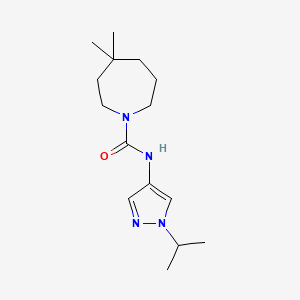![molecular formula C16H21NO B7585376 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive drugs. BTCP is a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain, leading to feelings of euphoria, pleasure, and reward. BTCP has been used in scientific research to study the mechanisms of dopamine transporters and their role in addiction and other neurological disorders.
Mecanismo De Acción
2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide works by blocking the action of the dopamine transporter, which is responsible for removing dopamine from the synaptic cleft. By inhibiting dopamine reuptake, 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide increases the levels of dopamine in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects
2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide has been shown to have a number of biochemical and physiological effects, including increased dopamine release, increased heart rate, and increased blood pressure. It can also cause changes in behavior, such as increased locomotor activity and decreased anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide has several advantages for use in lab experiments, including its potency and selectivity for dopamine transporters. It can also be used to study the effects of dopamine on behavior and neurological function. However, there are also limitations to its use, including its potential for abuse and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research involving 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide, including:
1. Further studies of the mechanisms of dopamine transporters and their role in addiction and other neurological disorders.
2. Development of new drugs that target dopamine transporters and other components of the reward pathway.
3. Studies of the long-term effects of 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide on behavior and neurological function.
4. Investigation of the potential therapeutic uses of 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide for the treatment of addiction and other neurological disorders.
Métodos De Síntesis
2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 1,3-cyclohexadiene with benzyl chloride to form 1-benzyl-1,3-cyclohexadiene. The benzyl group is then reduced to form 1-cyclohexenylmethylamine, which is further reacted with N-methylpiperidine to produce N-methyl-1-cyclohexenylmethylamine. Finally, this compound is reacted with phosgene to form 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide.
Aplicaciones Científicas De Investigación
2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide has been used extensively in scientific research to study the mechanisms of dopamine transporters and their role in addiction and other neurological disorders. It is a potent inhibitor of dopamine reuptake, which means that it can help researchers understand the role of dopamine in reward and pleasure pathways. 2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide has also been used in studies of cocaine addiction, as it can mimic the effects of cocaine on the brain.
Propiedades
IUPAC Name |
2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-17-15(18)16(10-12-5-3-2-4-6-12)11-13-7-8-14(16)9-13/h2-6,13-14H,7-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHIYLFIQQHYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC2CCC1C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)
![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)

![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)

![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)

![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)

